Glycolic acid, diethyl-, phenylhydrazide
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Overview
Description
Glycolic acid, diethyl-, phenylhydrazide is a chemical compound that belongs to the class of phenylhydrazides. This compound is characterized by the presence of a glycolic acid moiety, which is diethylated, and a phenylhydrazide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycolic acid, diethyl-, phenylhydrazide typically involves the reaction of glycolic acid with diethylamine and phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques is common in industrial settings to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Glycolic acid, diethyl-, phenylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The phenylhydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines.
Scientific Research Applications
Glycolic acid, diethyl-, phenylhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of glycolic acid, diethyl-, phenylhydrazide involves its interaction with specific molecular targets. The phenylhydrazide group can form stable complexes with metal ions, which can influence various biochemical pathways. The compound can also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Glycolic acid: A simpler compound with similar chemical properties.
Phenylhydrazine: Shares the phenylhydrazide group but lacks the glycolic acid moiety.
Diethylamine: Contains the diethyl group but lacks the phenylhydrazide and glycolic acid moieties.
Uniqueness
Glycolic acid, diethyl-, phenylhydrazide is unique due to the combination of the glycolic acid moiety, diethylation, and the phenylhydrazide group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research applications.
Properties
CAS No. |
3166-50-5 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-N'-phenylbutanehydrazide |
InChI |
InChI=1S/C12H18N2O2/c1-3-12(16,4-2)11(15)14-13-10-8-6-5-7-9-10/h5-9,13,16H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
KHOIXZVUYSLPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NNC1=CC=CC=C1)O |
Origin of Product |
United States |
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